2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-(2-fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-11(17-5)12(18-6)8-10(9)16/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHDJMCPSMSTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675038 | |
| Record name | 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-76-3 | |
| Record name | 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions.
Mode of Action
Boronic esters are typically involved in the suzuki-miyaura reaction, a type of palladium-catalyzed cross-coupling reaction. This reaction is used to form carbon-carbon bonds, which is a key process in organic synthesis.
Biological Activity
The compound 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a boron atom in a dioxaborolane ring attached to a substituted phenyl group. The presence of fluorine and methoxy groups contributes to its unique electronic properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:
- Mechanism : The compound acts as an electrophile in nucleophilic addition reactions. This can lead to the formation of reactive intermediates that may induce apoptosis in cancer cells.
- Case Study : A study involving related dioxaborolane derivatives showed that they inhibited tumor growth in xenograft models by inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Mechanism : It is hypothesized that the boron atom can interact with biological macromolecules such as proteins and nucleic acids.
- Research Findings : In vitro tests demonstrated that dioxaborolane derivatives exhibit antibacterial activity against various strains of bacteria. The presence of the fluorine atom enhances lipophilicity and membrane permeability .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
| Parameter | Value |
|---|---|
| Solubility | Moderate in aqueous media |
| Metabolic Stability | Moderate; influenced by substituents |
| Half-life | Varies based on formulation |
Comparative Studies
Comparative studies with other boron-containing compounds indicate that modifications in substituents can significantly affect biological activity:
| Compound | Antitumor Activity (EC50) | Antibacterial Activity (MIC) |
|---|---|---|
| 2-(2-Fluoro-4-methoxyphenyl)-dioxaborolane | 0.45 μM | 15 μg/mL |
| 2-(2-Fluoro-3-nitrophenyl)-dioxaborolane | 0.30 μM | 10 μg/mL |
| 2-(2-Fluoro-4,5-dimethoxyphenyl)-dioxaborolane | TBD | TBD |
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how variations in the molecular structure impact biological activity.
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
